molecular formula C10H15N B1605098 3-butylaniline CAS No. 5369-17-5

3-butylaniline

Cat. No.: B1605098
CAS No.: 5369-17-5
M. Wt: 149.23 g/mol
InChI Key: WMIQWIJPGVVMII-UHFFFAOYSA-N
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Description

3-butylaniline: . It is a derivative of aniline where a butyl group is attached to the meta position of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Scientific Research Applications

Chemistry: 3-butylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure makes it valuable in creating complex molecules for various applications .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as building blocks for developing new drugs or therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile component in industrial processes .

Safety and Hazards

m-Butylaniline is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Pharmacokinetics

The compound’s log kow (octanol-water partition coefficient), an indicator of its lipophilicity, is estimated to be 310 . This suggests that 3-butylaniline may have good absorption and distribution characteristics due to its ability to cross biological membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility from water is estimated by the Group SAR Method, suggesting that it may evaporate into the atmosphere under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-butylaniline can undergo oxidation reactions to form various products, including quinones and other oxidized derivatives.

    Reduction: It can be reduced further to form more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where the butyl group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution Reactions: These often require catalysts or specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Comparison with Similar Compounds

Uniqueness: 3-butylaniline’s unique structure, with the butyl group at the meta position, gives it distinct reactivity and properties compared to its isomers. This makes it particularly useful in specific chemical syntheses and industrial applications.

Properties

IUPAC Name

3-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIQWIJPGVVMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201941
Record name m-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-17-5
Record name 3-Butylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5369-17-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Butylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-butylaniline
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Record name m-Butylaniline
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87P8ZH7TSK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treatment of 3-nitrobenzaldehyde (8.2 g) with propyltriphenyl phosphonium bromide (25 g) and n-butyllithium in hexane (64.9 mmol), as described in Example 1a, gave 3-(2-butenyl)nitrobenzene (9.3 g), δ (360 MHz, CDCl3) 1.1 (3H, t, CH3), 2.4 (2H, m, CH2CH3). 5.8 (1H, m, =CH--CH2), 6.3 (1H, m, CH=CH2), 7.2 to 8.0 (4H, m, ArH). Treatment of the above 3-(2-butenyl)nitrobenzene (9.3 g) with hydrogen and palladium on carbon (10%, 0.93 g) as described in Example 1a, gave 3-butylaniline (7.0 g), δ (60 MHz, CDCl2) 0.9 (3H, t, CH3), 1.4 (4H, m, CH2CH2CH3), 2.5 (2H, t, ARCH2), 3.4 (2H, bs, NH2 ) and 6.2 to 7.0 (4H, m, ArH).
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(2-butenyl)nitrobenzene
Quantity
9.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.93 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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